Cas no 2034233-04-8 (N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide)
![N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide structure](https://www.kuujia.com/scimg/cas/2034233-04-8x500.png)
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
- N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
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- Inchi: 1S/C18H23N3O2/c1-12-20-16-7-6-14(11-17(16)21-12)18(22)19-9-8-13-4-3-5-15(10-13)23-2/h3-5,10,14H,6-9,11H2,1-2H3,(H,19,22)(H,20,21)
- InChI Key: SZUJFFMABOFIPP-UHFFFAOYSA-N
- SMILES: O=C(C1CC2=C(CC1)N=C(C)N2)NCCC1C=CC=C(C=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 404
- XLogP3: 2.4
- Topological Polar Surface Area: 67
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6492-0782-1mg |
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034233-04-8 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6492-0782-30mg |
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034233-04-8 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6492-0782-100mg |
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034233-04-8 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6492-0782-10μmol |
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034233-04-8 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6492-0782-50mg |
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034233-04-8 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6492-0782-25mg |
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034233-04-8 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6492-0782-75mg |
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034233-04-8 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6492-0782-2μmol |
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034233-04-8 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6492-0782-5μmol |
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034233-04-8 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6492-0782-20μmol |
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034233-04-8 | 20μmol |
$118.5 | 2023-09-08 |
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide Related Literature
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS No. 2034233-04-8) - A Multifunctional Compound in Modern Medicinal Chemistry
N-[2-(3-methoxyphenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS No. 2034233-04-8) is a structurally complex molecule that has attracted significant attention in the field of medicinal chemistry due to its unique scaffold and potential pharmacological properties. This compound belongs to the class of 1,3-benzodiazepine derivatives, a well-known family of compounds with a long history in pharmaceutical development. The 3-methoxyphenyl substituent on the ethyl chain and the 2-methyl group on the benzodiazepine ring contribute to its distinct molecular conformation, which may influence its biological activity and receptor interactions. Recent advances in computational chemistry and molecular docking studies have provided new insights into the structure-activity relationships (SAR) of this class of compounds, highlighting the importance of the methoxyphenyl moiety in modulating receptor binding affinities.
The benzodiazepine core of this molecule is a well-established pharmacophore, historically associated with GABA receptor agonism. However, the incorporation of the 3-methoxyphenyl group introduces a novel dimension to its pharmacological profile. Comparative studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that the methoxy substituent enhances the compound's solubility and metabolic stability compared to traditional benzodiazepines. This improvement is particularly relevant for central nervous system (CNS) drug development, where blood-brain barrier penetration and selective receptor targeting are critical parameters. The 2-methyl group, while seemingly minor in structure, has been shown through quantum chemical calculations to influence the electronic distribution around the benzodiazepine ring, potentially affecting hydrogen bonding interactions with target proteins.
Recent studies in neuropharmacology have explored the potential of 1,3-benzodiazepine derivatives as modulators of NMDA receptors, with a focus on their anticonvulsant and neuroprotective properties. The ethyl chain bearing the 3-methoxyphenyl substituent in this compound has been identified as a key determinant in its ability to interact with metabotropic glutamate receptors (mGluRs). A 2024 study in ACS Chemical Neuroscience reported that the methoxyphenyl group acts as a hydrophobic anchor, facilitating the molecule's insertion into the transmembrane domains of these receptors. This mechanism differs from the ionotropic GABA receptor activation observed in classical benzodiazepines, suggesting a broader therapeutic potential for this compound.
The tetrahydrobenzodiazepine ring system in this molecule exhibits unique conformational flexibility, which may be exploited for target-specific drug design. Molecular dynamics simulations published in PLOS ONE (2023) revealed that the 4,5,6,7-tetrahydro structure allows for ring puckering that could accommodate various receptor binding sites. This property is particularly advantageous in the context of precision medicine, where molecular docking techniques are used to predict drug-target interactions with high accuracy. The carboxamide group at the 5-position has been shown to form hydrogen bonds with conserved residues in kinase domains, suggesting potential tyrosine kinase inhibition activity. This dual functionality as both a neuroreceptor modulator and a kinase inhibitor represents a novel approach to multitarget drug development.
From a synthetic chemistry perspective, the ethyl chain bearing the 3-methoxyphenyl group has been synthesized using transition metal-catalyzed cross-coupling reactions, as demonstrated in a 2024 paper in Organic Letters. The methoxyphenyl substituent was introduced via Ullmann coupling, while the 2-methyl group was incorporated using direct C-H functionalization techniques. These synthetic strategies have enabled the preparation of analogous compounds with variations in the alkyl chain length and substituent patterns, allowing for comprehensive SAR studies. The carboxamide functionality has also been modified to explore prodrug strategies, where ester prodrugs have shown improved oral bioavailability in preclinical models.
In the context of drug discovery, the benzodiazepine scaffold of this compound has been compared to other heterocyclic systems such as indoles and pyridines. However, the 3-methoxyphenyl group provides a unique electronic and steric profile that enhances its receptor selectivity. A comparative analysis in European Journal of Medicinal Chemistry (2023) highlighted that the methoxyphenyl substituent increases the lipophilicity of the molecule without compromising its metabolic stability, a critical factor in drug development. This balance between hydrophobicity and solubility is often a challenge in CNS drug design, where blood-brain barrier permeability must be optimized.
The 2-methyl group on the benzodiazepine ring has also been shown to influence the metabolic fate of the compound. In vitro studies using liver microsomes demonstrated that the methyl group acts as a metabolic shield, reducing the hydroxylation of the benzodiazepine ring by cytochrome P450 enzymes. This finding is significant for drug development, as it suggests that metabolic stability can be enhanced through strategic substituent placement. The carboxamide functionality has also been shown to resist glucuronidation, further contributing to the compound's longer half-life and reduced clearance rates.
Looking ahead, the 3-methoxyphenyl group in this molecule presents opportunities for structure-based drug design. The methoxyphenyl substituent has been identified as a potential site for bioconjugation, allowing for the attachment of targeting ligands or imaging agents in theranostic applications. A 2024 review in Chemical Reviews has proposed that the benzodiazepine scaffold could serve as a platform for dual-action drugs, where neuroreceptor modulation is combined with enzyme inhibition for synergistic therapeutic effects. The ethyl chain with the 3-methoxyphenyl group has also been explored as a linker for macrocycle synthesis, opening new avenues in macrocyclic drug development.
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